methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)22(19,20)17-14/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYVQAZJLYFHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180881 | |
| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101187-51-3 | |
| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the benzothiazole ring. The final step involves esterification with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study:
In a study conducted by Rode et al., the compound showed weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), which are implicated in cancer metastasis. The compound inhibited 32% of PPE activity at a concentration of 100 µM and 15% of HLE activity at 200 µM, indicating a potential mechanism for its anticancer effects .
Antimicrobial Properties
The benzothiazole derivatives have also been explored for their antimicrobial activities. This compound has shown promise against various bacterial strains in preliminary studies.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Polymer Chemistry
Benzothiazole derivatives like this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that such compounds can act as stabilizers or crosslinking agents in polymer formulations.
Case Study:
A study involving the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved resistance to thermal degradation compared to unmodified PVC .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. Its weak inhibition of elastases suggests potential applications in developing anti-inflammatory drugs.
Data Table: Enzyme Inhibition
| Enzyme | IC50 (µM) |
|---|---|
| Human Leukocyte Elastase | 200 |
| Porcine Pancreatic Elastase | 100 |
Mechanism of Action
The mechanism of action of methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The benzothiazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Benzothiazole Sulfone Moieties
Compounds containing the 1,1-dioxido-1,2-benzothiazol-3-yl group share key structural and electronic properties with the target compound. For example:
Key Observations :
- The benzothiazole sulfone group enhances electronegativity and hydrogen-bonding capacity, which is critical in ion channel targeting (e.g., Kv1.3 blockers in ) .
- Substitution patterns (e.g., methyl benzoate vs. benzamide) influence solubility and bioavailability. The target compound’s ester group may confer greater lipophilicity compared to alcohol or amide analogs .
Methyl Benzoate Derivatives in Agrochemicals
Several methyl benzoate esters with sulfonylurea or pyrimidinyl groups are commercial herbicides, highlighting the scaffold’s versatility:
Key Observations :
- Sulfonylurea herbicides (e.g., bensulfuron-methyl) inhibit acetolactate synthase (ALS), a mechanism distinct from benzothiazole sulfonamides .
- The target compound lacks the sulfonylurea bridge but may interact with biological targets via its sulfone and amino groups.
Compounds with N,O-Bidentate Directing Groups
The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () possesses an N,O-bidentate group for metal-catalyzed C–H functionalization. Comparatively, the target compound’s amino benzoate group could also act as a bidentate ligand, though its coordination chemistry remains unexplored in the provided evidence.
Biological Activity
Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.27 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino benzoic acid derivatives with appropriate benzothiazole derivatives under controlled conditions. The process often includes steps such as refluxing in solvents like dioxane and subsequent purification through crystallization techniques .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, displaying effective inhibition at concentrations as low as 50 µg/mL .
Enzyme Inhibition
One of the key biological activities of this compound is its ability to inhibit elastases. In biochemical assays, it has shown weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), with inhibition rates of 15% and 32% at concentrations of 200 µM and 100 µM respectively. This suggests potential applications in conditions where elastase activity is detrimental, such as in chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Anti-inflammatory Effects
In addition to its antimicrobial and enzyme-inhibitory properties, this compound has been investigated for anti-inflammatory effects. Studies using animal models have indicated that it can reduce edema in delayed-type hypersensitivity models by up to 69%, highlighting its potential as an anti-inflammatory agent .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the benzothiazole ring contributes to its ability to interact with various biological targets. The compound's structural features allow for π–π stacking interactions and hydrogen bonding with target enzymes and receptors .
Case Studies
Several studies have focused on the biological activity of related compounds within the benzothiazole family:
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Human mast cell tryptase inhibitor | 0.85 | Significant selectivity for tryptase over elastase |
| Compound B | Elastase inhibitor | 0.064 | Most potent in series tested |
| Compound C | Anti-inflammatory in DTH model | - | Reduced edema significantly |
These findings suggest that modifications to the benzothiazole structure can enhance biological activity and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate via nucleophilic substitution?
- Answer : Synthesis typically involves reacting 1,2-benzothiazol-3-amine derivatives with methyl 2-aminobenzoate under controlled conditions. Key steps include:
- Using dialkyl carbonates (e.g., dimethyl carbonate) as alkylating agents in the presence of a base (e.g., alkali metal carbonates) to facilitate substitution .
- Optimizing reaction temperature (80–120°C) to balance reaction rate and side-product formation.
- Purification via recrystallization or column chromatography to isolate the sulfonated product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretching at 1150–1300 cm⁻¹, ester C=O at ~1700 cm⁻¹).
- NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (δ 6.5–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). ¹³C NMR resolves carbonyl carbons (C=O at ~165–170 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 322.03) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Answer :
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) to evaluate minimum inhibitory concentrations (MICs) .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield of this compound?
- Answer :
- Factorial Design : Investigate variables like temperature, molar ratios, and catalyst concentration using a 2³ factorial matrix to identify optimal conditions .
- Ultrasound-Assisted Synthesis : Apply sonication (20–40 kHz) to enhance reaction kinetics and reduce byproducts via cavitation effects .
- AI-Driven Optimization : Train machine learning models on historical reaction data to predict yield outcomes and refine parameters (e.g., solvent polarity, reaction time) .
Q. How can contradictions in reported biological activity data be resolved?
- Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., sulfone vs. thiol groups) on bioactivity using molecular docking studies (e.g., targeting bacterial enoyl-ACP reductase) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, solvent systems) and standardize testing conditions .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability (e.g., LogP calculations via COSMO-RS).
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles .
Q. How can researchers address discrepancies in spectral data interpretation?
- Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in complex aromatic regions.
- X-ray Crystallography : Validate molecular geometry and hydrogen-bonding patterns (e.g., sulfone-oxygen interactions) .
Methodological Framework for Research Design
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
- Answer :
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites during substitution reactions.
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfonation or ester hydrolysis pathways .
Q. How should researchers design experiments to explore structure-activity relationships (SAR)?
- Answer :
- Analog Synthesis : Prepare derivatives (e.g., alkylation of the amino group, ester hydrolysis to carboxylic acid) and test bioactivity .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with MIC values .
Data Presentation Guidelines
Table 1 : Representative Synthesis Yields Under Varied Conditions
| Temperature (°C) | Base Used | Catalyst | Yield (%) |
|---|---|---|---|
| 80 | K₂CO₃ | None | 62 |
| 100 | NaOCH₃ | TBAB | 78 |
| 120 | Mg(OCH₃)₂ | Ultrasound | 89 |
Table 2 : Antimicrobial Activity of Derivatives
| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| Parent Compound | 8.2 | 32.1 |
| Methyl-Carbamate | 4.5 | 16.7 |
| Hydrolyzed Acid | >64 | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
